![molecular formula C12H20N2O B1417539 2,6-Di-tert-butylpyrimidin-4-ol CAS No. 69050-79-9](/img/structure/B1417539.png)
2,6-Di-tert-butylpyrimidin-4-ol
Overview
Description
Chemical Reactions Analysis
2,6-Di-tert-butylpyridine, a related compound, is widely used in ion mobility spectrometry and its combination with mass spectrometry as a standard compound for the calibration of the ion mobility scale . The proton affinity and gas-phase basicity of 2,6-Di-tert-butylpyridine were calculated .Scientific Research Applications
1. Ion Mobility Spectrometry (IMS) and Mass Spectrometry (MS) 2,6-Di-tert-butylpyrimidin-4-ol is widely used in ion mobility spectrometry and its combination with mass spectrometry as a standard compound for the calibration of the ion mobility scale . Quantum chemical calculations are often involved in solving a wide range of significant problems in IMS and MS .
Protonation Studies
The compound is used in studies related to protonation. The structure and conformational composition of 2,6-Di-tert-butylpyrimidin-4-ol and products of its protonation have been computed using quantum chemical methods . The peculiarities of its protonation are substantially due to the steric effect of tert-butyl groups .
Thermodynamic Parameter Calculation
The thermodynamic parameters of 2,6-Di-tert-butylpyrimidin-4-ol reactions with hydrated hydroxonium ions H3O+(H2O)n (n = 0–3) have been computed . The calculations confirmed that the reactions lead to the formation of protonated 2,6-Di-tert-butylpyrimidin-4-ol molecules that are not hydrated and do not form proton-bound dimers .
Molecular Weight Determination
The molecular weight of 2,6-Di-tert-butylpyrimidin-4-ol is 191.3125 . This information is crucial in various scientific research applications, including stoichiometric calculations in chemical reactions .
Preparation of Hydrotriflate
2,6-Di-tert-butylpyrimidin-4-ol is used in the preparation of 2,6-di-tert-butylpyrimidin-4-ol hydrotriflate . Hydrotriflates are important intermediates in organic synthesis .
Proton Scavenger
The compound is used as a proton scavenger to check the progress of the living polymerization of isobutylene . This is crucial in the production of polyisobutylene, a commercially important polymer .
Alpha-Enolation of Aldehydes
2,6-Di-tert-butylpyrimidin-4-ol is associated with cerric ammonium nitrate and used in the alpha-enolation of aldehydes . This is a key step in the synthesis of various organic compounds .
Safety and Hazards
properties
IUPAC Name |
2,4-ditert-butyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-11(2,3)8-7-9(15)14-10(13-8)12(4,5)6/h7H,1-6H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLGMNBLXLMEIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=N1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356480 | |
Record name | 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one | |
CAS RN |
69050-79-9 | |
Record name | 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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